molecular formula C9H6N4O B3349996 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one CAS No. 24838-20-8

1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one

Cat. No.: B3349996
CAS No.: 24838-20-8
M. Wt: 186.17
InChI Key: VQTUJBNRPWJORO-UHFFFAOYSA-N
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Description

1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one: is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the larger family of triazinoindoles, which are known for their diverse biological activities, including antimalarial, antidepressant, and antileishmanial properties . The unique structure of this compound makes it a valuable target for synthetic chemists aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one typically involves the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the triazinoindole ring system. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazinoindoles, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, thereby disrupting metabolic pathways essential for the survival of pathogens. For example, its antimalarial activity is attributed to the inhibition of enzymes involved in the parasite’s folate pathway . Additionally, the compound’s antidepressant effects are linked to its ability to modulate neurotransmitter levels in the brain .

Comparison with Similar Compounds

Uniqueness: 1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one stands out due to its unique combination of biological activities and its potential for further functionalization. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

2,5-dihydro-[1,2,4]triazino[5,6-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUJBNRPWJORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NNC(=O)N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291385
Record name 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24838-20-8
Record name NSC75197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 2
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 3
Reactant of Route 3
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 4
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 5
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one
Reactant of Route 6
1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one

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